2-bromo-5-(2-methoxyethyl)thiophene
Description
2-Bromo-5-(2-methoxyethyl)thiophene (C₇H₉BrOS) is a brominated thiophene derivative featuring a methoxyethyl substituent at the 5-position of the heterocyclic ring. Its structural attributes include:
This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), enabling the construction of complex aryl-thiophene frameworks . The bromine atom at the 2-position facilitates regioselective functionalization, while the 2-methoxyethyl group enhances solubility in polar solvents due to its ether linkage.
Properties
CAS No. |
100650-82-6 |
|---|---|
Molecular Formula |
C7H9BrOS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(2-methoxyethyl)thiophene typically involves the bromination of 5-(2-methoxyethyl)thiophene. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-methoxyethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or vinyl-thiophene derivatives.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
2-Bromo-5-(2-methoxyethyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Materials Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: Employed in the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-(2-methoxyethyl)thiophene depends on its specific application:
In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: Functions as a conjugated system, facilitating charge transport in electronic devices.
Comparison with Similar Compounds
Comparison with Similar Brominated Thiophene Derivatives
Structural and Reactivity Comparisons
The table below summarizes key structural analogs and their properties:
Key Observations:
Reactivity Trends :
- Electron-donating groups (e.g., methoxyethyl, ethoxymethyl) enhance nucleophilic aromatic substitution reactivity compared to electron-withdrawing substituents like nitro groups .
- Bromomethyl substituents (e.g., in 2-bromo-5-(bromomethyl)thiophene) enable further alkylation but require careful handling due to dual leaving groups .
Synthetic Utility :
Electronic and Physicochemical Properties
Electron-Donating vs. Withdrawing Effects :
- The methoxyethyl group donates electrons via its oxygen atom, activating the thiophene ring toward electrophilic substitution at the 4-position. This contrasts with nitro-substituted analogs, which deactivate the ring .
- Bromine’s electron-withdrawing nature directs cross-coupling reactions to the 2-position, ensuring regioselectivity .
Solubility :
- Methoxyethyl and ethoxymethyl groups improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to hydrophobic methylthio or bromomethyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
